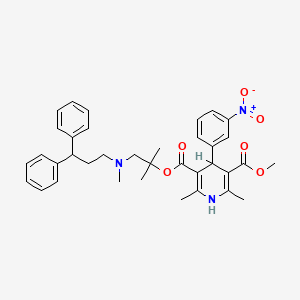
Lercanidipine
Cat. No. B1674757
Key on ui cas rn:
100427-26-7
M. Wt: 611.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683179B2
Procedure details


The solubility of crystalline lercanidipine besylate, napadisylate and hydrochloride and amorphous lercanidipine besylate was evaluated by UV-Visible spectroscopy in aqueous 0.1 M HCl (pH 1) at 22° C. Suspensions of approximately 0.3 mg/ml of the respective compounds were prepared in an aqueous 0.1 M HCl and equilibrated by shaking for 24 hours. Following equilibration, the samples were filtered (0.1 μm filter) and the concentration was determined photometrically using Perkin Elmer Lambda 16 (Überlingen, Germany). Reference measurements were performed with 20% acetonitrile as a co-solvent.
Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
napadisylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
lercanidipine besylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH3:17])([CH3:14])[CH3:13])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].S(C1C=CC=CC=1)([O-])(=O)=O.Cl>>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH3:17])([CH3:13])[CH3:14])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43] |f:0.1|
|
Inputs


Step One
|
Name
|
lercanidipine besylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
napadisylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
lercanidipine besylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
equilibrated by shaking for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the samples were filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
(0.1 μm filter)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the concentration
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
